

Technical Guide: Aminoxy-PEG3-C2-thiol (CAS No. 1200365-63-4)

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Compound of Interest

Compound Name: Aminoxy-PEG3-C2-thiol

Cat. No.: B560680

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoxy-PEG3-C2-thiol is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. Its structure, featuring a terminal aminoxy group, a triethylene glycol (PEG3) spacer, and a terminal thiol group, allows for the covalent and specific linkage of two different molecular entities. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in key areas such as Antibody-Drug Conjugate (ADC) development and Proteolysis Targeting Chimera (PROTAC) synthesis. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.^[1]

Chemical and Physical Properties

The key quantitative data for **Aminoxy-PEG3-C2-thiol** are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
CAS Number	1200365-63-4	[2][3]
Molecular Formula	C ₈ H ₁₉ NO ₄ S	[2][3]
Molecular Weight	225.3 g/mol	[2]
Alternative Names	Aminooxy-PEG3-thiol HCl salt, 2-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)ethane-1-thiol	[2][3]
Appearance	White to off-white solid or viscous liquid	[4]
Purity	Typically >95%	[5]
Solubility	Soluble in DMSO, aqueous solutions, and most organic solvents.	[4][6]
Storage Conditions	Store at -20°C, sealed, and in a dry environment.	[7]

Core Applications and Signaling Pathways

Aminooxy-PEG3-C2-thiol is a versatile tool in the field of bioconjugation, primarily enabling two key chemoselective ligation reactions: oxime ligation and thiol-maleimide coupling.

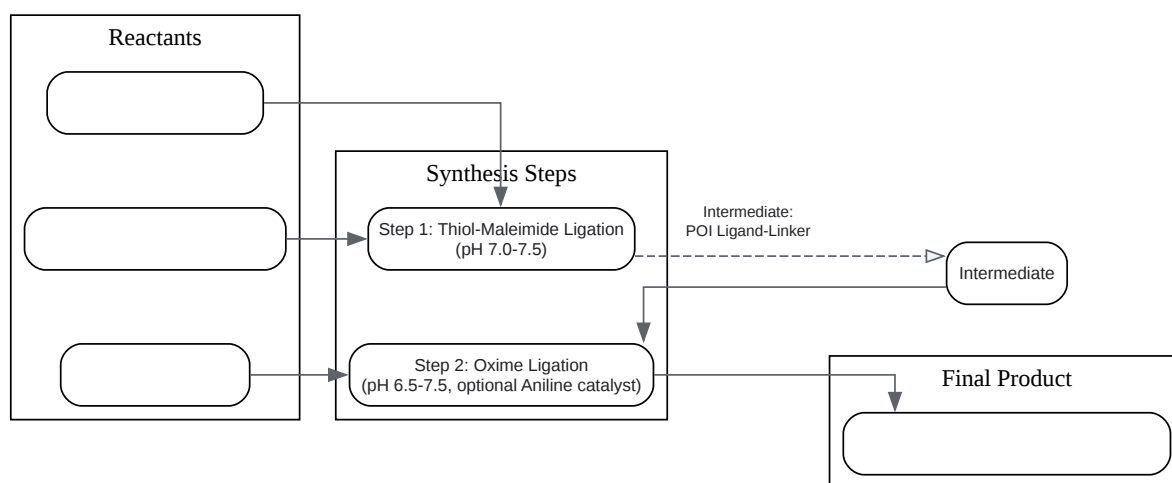
The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a reaction that is highly efficient under mild, neutral conditions (pH 6.5-7.5).[8] This bioorthogonal reaction is instrumental in conjugating the linker to biomolecules, such as glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

The thiol group readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is most efficient at a neutral or slightly basic pH and is a cornerstone for attaching the linker to proteins at cysteine residues or to other molecules bearing a maleimide group.[4]

These dual functionalities make **Aminoxy-PEG3-C2-thiol** a prime candidate for constructing complex biomolecules like ADCs and PROTACs. In these applications, the linker bridges a targeting moiety (like an antibody or a small molecule ligand) and an effector molecule (a cytotoxic drug or an E3 ligase ligand).

PROTAC Synthesis Logical Workflow

The following diagram illustrates the logical workflow for synthesizing a PROTAC using **Aminoxy-PEG3-C2-thiol**.

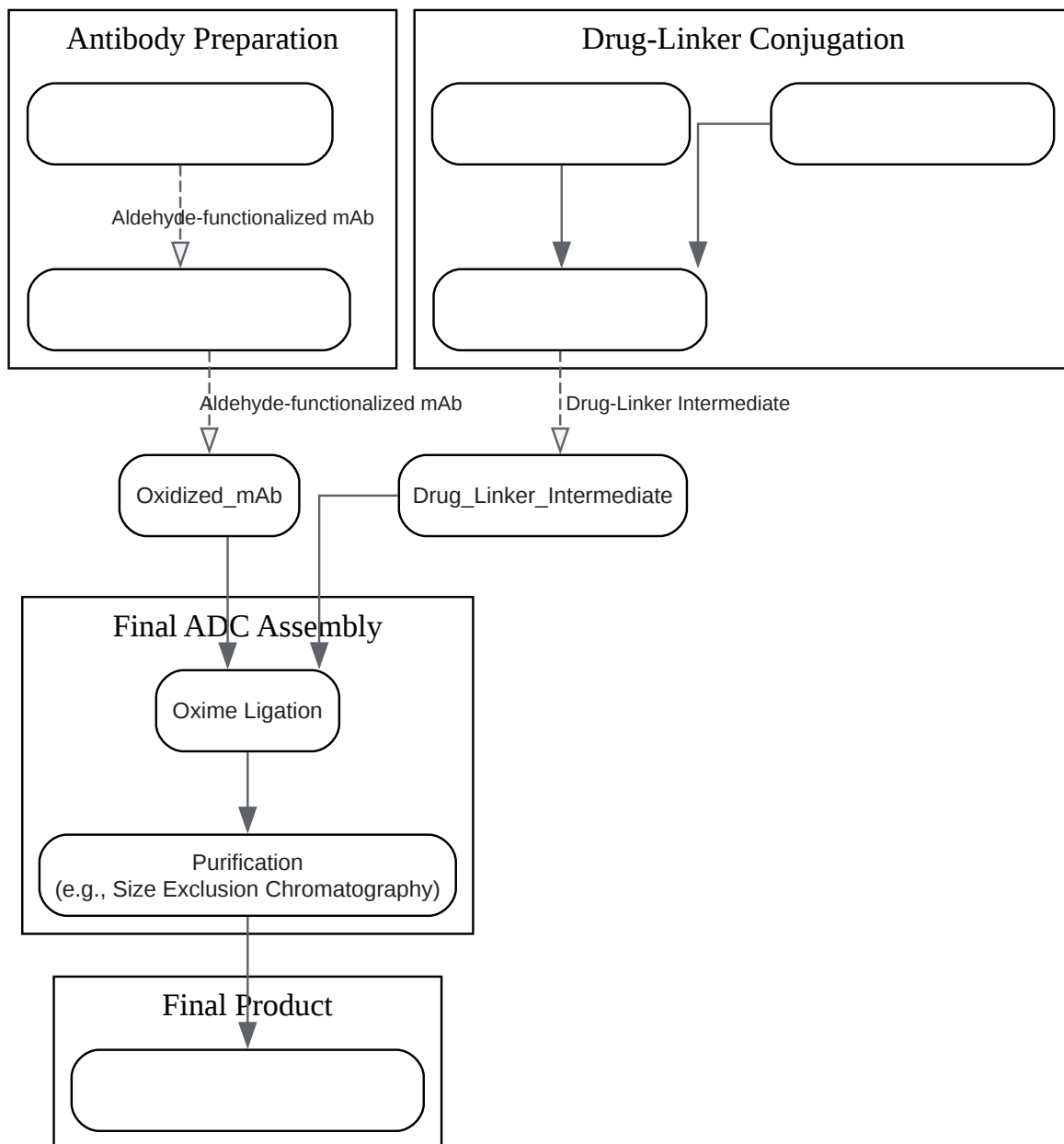


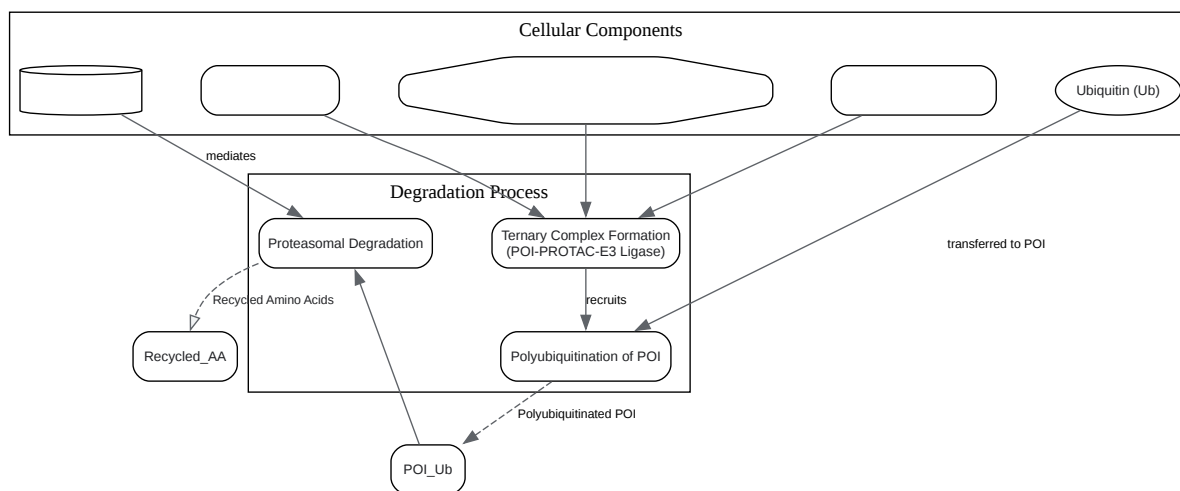
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PROTAC Synthesis Workflow

Antibody-Drug Conjugate (ADC) Experimental Workflow

The diagram below outlines the experimental workflow for the preparation of an ADC using **Aminoxy-PEG3-C2-thiol**.





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